molecular formula C8H14O B13670696 (2Z,4Z)-octa-2,4-dien-1-ol

(2Z,4Z)-octa-2,4-dien-1-ol

Cat. No.: B13670696
M. Wt: 126.20 g/mol
InChI Key: LMBAOEUOOJDUBP-RZSVFLSASA-N
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Description

(2Z,4Z)-octa-2,4-dien-1-ol is an organic compound characterized by the presence of two conjugated double bonds and a hydroxyl group. This compound is a type of dienol, which is a molecule containing both a diene (two double bonds) and an alcohol (hydroxyl group). The specific configuration of the double bonds in this compound is in the cis (Z) form, meaning the hydrogen atoms attached to the double-bonded carbons are on the same side.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,4Z)-octa-2,4-dien-1-ol can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques, such as:

Chemical Reactions Analysis

Types of Reactions

(2Z,4Z)-octa-2,4-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.

    Reduction: The double bonds can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.

Major Products

The major products formed from these reactions include:

    Oxidation: Aldehydes or ketones.

    Reduction: Saturated alcohols.

    Substitution: Halogenated compounds.

Scientific Research Applications

(2Z,4Z)-octa-2,4-dien-1-ol has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis to construct more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which (2Z,4Z)-octa-2,4-dien-1-ol exerts its effects involves its interaction with various molecular targets and pathways. The conjugated diene system allows for electron delocalization, which can facilitate interactions with enzymes and receptors. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

    (2E,4E)-octa-2,4-dien-1-ol: This compound has the same molecular formula but different configurations of the double bonds.

    (2Z,4E)-octa-2,4-dien-1-ol: This compound has one cis and one trans double bond.

    (2E,4Z)-octa-2,4-dien-1-ol: This compound has one trans and one cis double bond.

Uniqueness

(2Z,4Z)-octa-2,4-dien-1-ol is unique due to its specific cis configuration of both double bonds, which can influence its reactivity and interaction with other molecules. The cis configuration can lead to different stereochemical outcomes in reactions compared to its trans counterparts .

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(2Z,4Z)-octa-2,4-dien-1-ol

InChI

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4-7,9H,2-3,8H2,1H3/b5-4-,7-6-

InChI Key

LMBAOEUOOJDUBP-RZSVFLSASA-N

Isomeric SMILES

CCC/C=C\C=C/CO

Canonical SMILES

CCCC=CC=CCO

Origin of Product

United States

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